molecular formula C7H8Cl3NO B14338949 2-Chloro-N-[(4-chlorocyclopent-2-en-1-yl)oxy]ethanimidoyl chloride CAS No. 106813-74-5

2-Chloro-N-[(4-chlorocyclopent-2-en-1-yl)oxy]ethanimidoyl chloride

Katalognummer: B14338949
CAS-Nummer: 106813-74-5
Molekulargewicht: 228.5 g/mol
InChI-Schlüssel: IARUBPSZRPUZMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-N-[(4-chlorocyclopent-2-en-1-yl)oxy]ethanimidoyl chloride is a chemical compound with a unique structure that includes both chloro and cyclopentene groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(4-chlorocyclopent-2-en-1-yl)oxy]ethanimidoyl chloride typically involves the reaction of 4-chlorocyclopent-2-en-1-ol with 2-chloroethanimidoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles can reduce the environmental impact of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-N-[(4-chlorocyclopent-2-en-1-yl)oxy]ethanimidoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.

    Reduction Reactions: Reduction can lead to the formation of corresponding amines or alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while oxidation can produce a ketone or aldehyde.

Wissenschaftliche Forschungsanwendungen

2-Chloro-N-[(4-chlorocyclopent-2-en-1-yl)oxy]ethanimidoyl chloride has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: Can be used in the synthesis of polymers and other advanced materials.

    Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.

Wirkmechanismus

The mechanism of action of 2-Chloro-N-[(4-chlorocyclopent-2-en-1-yl)oxy]ethanimidoyl chloride involves its interaction with specific molecular targets. The chloro groups can participate in nucleophilic substitution reactions, while the cyclopentene ring can engage in various types of chemical interactions. These interactions can affect the compound’s biological activity and its potential use in medicinal applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chloro-N-(cyclopent-2-en-1-yl)ethanimidoyl chloride
  • 4-Chloro-N-(cyclopent-2-en-1-yl)ethanimidoyl chloride
  • 2-Chloro-N-(4-chlorocyclopentyl)ethanimidoyl chloride

Uniqueness

2-Chloro-N-[(4-chlorocyclopent-2-en-1-yl)oxy]ethanimidoyl chloride is unique due to the presence of both chloro and cyclopentene groups, which confer distinct chemical properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

106813-74-5

Molekularformel

C7H8Cl3NO

Molekulargewicht

228.5 g/mol

IUPAC-Name

2-chloro-N-(4-chlorocyclopent-2-en-1-yl)oxyethanimidoyl chloride

InChI

InChI=1S/C7H8Cl3NO/c8-4-7(10)11-12-6-2-1-5(9)3-6/h1-2,5-6H,3-4H2

InChI-Schlüssel

IARUBPSZRPUZMN-UHFFFAOYSA-N

Kanonische SMILES

C1C(C=CC1Cl)ON=C(CCl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.